(Cyclopropylmethyl)[(4-fluoro-2-methylphenyl)methyl]amine
Overview
Description
“(Cyclopropylmethyl)[(4-fluoro-2-methylphenyl)methyl]amine” is a chemical compound with the molecular formula C12H16FN . It has a molecular weight of 193.26 g/mol . This compound is intended for research use only and is not for human or veterinary use.
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The boiling point and other physical and chemical properties were not found in the search results.
Scientific Research Applications
Application in Corticotrophin-Releasing Factor Receptor Antagonism
A study by Gully et al. (2002) explored a derivative of (Cyclopropylmethyl)[(4-fluoro-2-methylphenyl)methyl]amine, specifically SSR125543A, as a potent and selective antagonist for the corticotrophin-releasing factor (CRF)1 receptor. SSR125543A showed nanomolar affinity for human cloned or native CRF1 receptors, and was effective in inhibiting CRF-induced stimulation in various cell lines. This compound demonstrated potential for applications in stress-related disorders due to its ability to antagonize CRF in several rodent models of stress and anxiety (Gully et al., 2002).
Role in Stereochemistry and Medicinal Chemistry
Haufe et al. (2002) discussed the synthesis of monofluorinated cyclopropanecarboxylates, including derivatives related to (Cyclopropylmethyl)[(4-fluoro-2-methylphenyl)methyl]amine. These compounds have applications in the synthesis of carboxamides and analogs of tranylcypromine, an antidepressant drug. The study highlights the importance of such compounds in stereochemistry and the development of pharmaceuticals (Haufe et al., 2002).
Potential in Sigma Receptor Ligand Development
Research by Schinor et al. (2020) identified a class of stereo isomeric 2-aryl-2-fluoro-cyclopropan-1-amines as new sigma receptor ligands. These compounds, closely related to (Cyclopropylmethyl)[(4-fluoro-2-methylphenyl)methyl]amine, exhibited selectivity for the two subtypes of the sigma receptor. This discovery is significant for developing new therapeutic agents targeting the sigma receptor (Schinor et al., 2020).
Use in Nucleoside Analogue Synthesis
Singh and Chu (2020) studied the synthesis of nucleoside analogs using cyclopropanecarboxylates, related to the structure of (Cyclopropylmethyl)[(4-fluoro-2-methylphenyl)methyl]amine. Although their synthesized derivatives did not show anti-HCV activity, the research contributes to the broader understanding of nucleoside analog synthesis, which is crucial in antiviral drug development (Singh & Chu, 2020).
Application in Enantioselective Synthesis
Lifchits and Charette (2008) applied the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles, a methodology relevant to compounds like (Cyclopropylmethyl)[(4-fluoro-2-methylphenyl)methyl]amine. This approach was used for enantioselective synthesis of a serotonin/norepinephrine reuptake inhibitor, demonstrating its utility in asymmetric synthesis and drug development (Lifchits & Charette, 2008).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed and causes skin irritation and serious eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes . In case of inadequate ventilation, respiratory protection should be worn .
properties
IUPAC Name |
1-cyclopropyl-N-[(4-fluoro-2-methylphenyl)methyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-9-6-12(13)5-4-11(9)8-14-7-10-2-3-10/h4-6,10,14H,2-3,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKGNNNXKFWBBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CNCC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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